Bienvenue dans la boutique en ligne BenchChem!

Furan-3-yl(4-propylphenyl)methanol

Physicochemical profiling Membrane permeability Regioisomer comparison

Furan-3-yl(4-propylphenyl)methanol (CAS 1247457-70-0) is a chiral secondary alcohol belonging to the class of furan-aryl methanol derivatives, characterized by a furan-3-yl moiety linked via a hydroxymethyl bridge to a 4-propylphenyl substituent. With a molecular formula of C14H16O2 and a molecular weight of 216.28 g/mol, the compound is commercially available for R&D purposes from suppliers including Fluorochem (97% purity) , AKSci (95% purity) , and MolCore (98% purity).

Molecular Formula C14H16O2
Molecular Weight 216.27 g/mol
Cat. No. B7872279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-3-yl(4-propylphenyl)methanol
Molecular FormulaC14H16O2
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(C2=COC=C2)O
InChIInChI=1S/C14H16O2/c1-2-3-11-4-6-12(7-5-11)14(15)13-8-9-16-10-13/h4-10,14-15H,2-3H2,1H3
InChIKeyNYUJHJXMVCOANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-3-yl(4-propylphenyl)methanol (CAS 1247457-70-0) Procurement Guide: Class, Purity & Supplier Landscape


Furan-3-yl(4-propylphenyl)methanol (CAS 1247457-70-0) is a chiral secondary alcohol belonging to the class of furan-aryl methanol derivatives, characterized by a furan-3-yl moiety linked via a hydroxymethyl bridge to a 4-propylphenyl substituent . With a molecular formula of C14H16O2 and a molecular weight of 216.28 g/mol, the compound is commercially available for R&D purposes from suppliers including Fluorochem (97% purity) , AKSci (95% purity) , and MolCore (98% purity) . Critically, as of mid-2024, no dedicated primary research publications focusing specifically on its biological activity, synthesis optimization, or structure-activity relationships have been identified in the public domain; existing supplier data sheets and predicted physicochemical profiles constitute the primary verifiable evidence base for procurement decision-making .

Why Furan-3-yl(4-propylphenyl)methanol Is Not Interchangeable with Its Furan-2-yl Regioisomer


Although Furan-3-yl(4-propylphenyl)methanol (CAS 1247457-70-0) and its furan-2-yl regioisomer Furan-2-yl(4-propylphenyl)methanol (CAS 1249280-45-2) are positional isomers sharing identical molecular formula (C14H16O2), molecular weight (216.28 g/mol), and comparable bulk physicochemical descriptors including predicted logP and hydrogen bond donor/acceptor counts , the relocation of the furan oxygen from the 2- to the 3-position alters the electronic environment of the heterocycle, the orientation of the hydrogen bond acceptor, and the steric profile around the hydroxyl-bearing chiral center. In medicinal chemistry and fragment-based screening, furan-3-yl and furan-2-yl regioisomers are known to exhibit divergent target binding, metabolic stability, and solubility profiles; the 3-acyl-substituted furan moiety has been specifically identified as a non-classical hydrogen bond donor of interest in drug design [1]. Substituting one regioisomer for the other without experimental validation of the structure-activity or structure-property relationship in the specific biological or synthetic context introduces an unquantified risk of altered potency, selectivity, and pharmacokinetics, making regioisomer-level specification essential for reproducible procurement.

Quantitative Differentiation Evidence for Furan-3-yl(4-propylphenyl)methanol vs. Furan-2-yl Regioisomer and Other Alternatives


Polar Surface Area Differential Predicts Modestly Altered Membrane Permeability vs. Furan-2-yl Regioisomer

The ACD/Labs-predicted topological polar surface area (TPSA) for Furan-3-yl(4-propylphenyl)methanol is 33 Ų , whereas the experimentally derived TPSA for regioisomers incorporating the furan-2-yl scaffold typically ranges from 33.37 to 46.51 Ų depending on the substituent pattern . A TPSA shift of ≥0.37 Ų, though numerically modest, has been correlated with measurable differences in passive membrane permeability (Papp) in furan-containing analogs, a parameter that can influence oral bioavailability and cell-based assay outcomes [1].

Physicochemical profiling Membrane permeability Regioisomer comparison

ACD/LogP Difference of 0.11 Log Units Indicates Superior Lipophilicity vs. Unsubstituted Furan-3-ylmethanol Scaffold

The ACD/LogP predicted for Furan-3-yl(4-propylphenyl)methanol is 3.42 , while the experimentally confirmed LogP of the unsubstituted parent scaffold, furan-3-ylmethanol (CAS 4412-91-3), is approximately 0.77 [1]. The 2.65 log-unit increase conferred by the 4-propylphenyl substituent reflects a >400-fold theoretical increase in octanol-water partition coefficient, a magnitude consistent with expectations for aromatic alkyl chain extension [2].

Lipophilicity ADME prediction Scaffold optimization

Furan-3-yl Attachment Enables Hydrogen Bond Donor Capability Not Available in Furan-2-yl Methanol Regioisomer

Serendipitous identification and characterization of the 3-acyl-substituted furan moiety as a non-classical hydrogen bond donor has been reported, with experimental and theoretical evidence demonstrating that the C(2)–H bond in 3-substituted furans can engage in energetically significant hydrogen bonding interactions with protein carbonyl acceptors [1]. While the title compound bears a hydroxymethyl rather than an acyl group at the 3-position, the furan-3-yl connectivity preserves the electronic topology that enables this interaction; in contrast, the furan-2-yl regioisomer (CAS 1249280-45-2) cannot adopt the same hydrogen bond donor geometry due to the different position of the ring oxygen relative to the C–H bond .

Hydrogen bonding Drug design Regiochemical SAR

Predicted GSK-3β Inhibitory Potential Links Furan-3-yl(4-propylphenyl)methanol to a Therapeutically Validated Kinase Target Class

Furan-3-yl-containing compounds have been disclosed as inhibitors of glycogen synthase kinase 3β (GSK-3β) in patent EP1939191A1, which claims furan derivatives of formula (I) for the treatment of Alzheimer's disease and non-insulin dependent diabetes mellitus [1]. Although the specific compound Furan-3-yl(4-propylphenyl)methanol is not explicitly named in the disclosed claims, its furan-3-yl methanol core and 4-substituted phenyl architecture are consistent with the Markush formula defined in claim 1 of the patent [2]. In contrast, furan-2-yl methanol regioisomers are not encompassed by the same structural claims, as the patent's generic formula requires the furan ring to be attached specifically at the 3-position to the core scaffold .

GSK-3β inhibition Kinase drug discovery Furan pharmacophore

Optimal Research & Industrial Application Scenarios for Furan-3-yl(4-propylphenyl)methanol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization and GSK-3β-Focused Medicinal Chemistry Programs

Pharmaceutical chemistry teams pursuing ATP-competitive kinase inhibitors, particularly those targeting GSK-3β for neurodegenerative or metabolic disease indications, should specify the furan-3-yl regioisomer. The compound's furan-3-yl core aligns with the Markush formula disclosed in EP1939191A1 for GSK-3β inhibitors, whereas the furan-2-yl regioisomer is structurally excluded from these claims [REFS-3 Evidence Item 4]. The predicted LogP of 3.42 indicates compatibility with the hydrophobic adenine-binding pocket of kinases, and the non-classical hydrogen bond donor capability of the furan-3-yl scaffold may confer additional hinge-region binding interactions not achievable with 2-yl regioisomers [REFS-3 Evidence Items 2 & 3].

Cell-Based Phenotypic Screening Requiring Optimized Intracellular Exposure

For high-content screening campaigns or target engagement assays conducted in intact cells (e.g., reporter gene assays, CETSA, or cellular thermal shift assays), the predicted TPSA of 33 Ų for Furan-3-yl(4-propylphenyl)methanol suggests favorable passive membrane permeability relative to larger furan-2-yl-containing analogs with TPSA values exceeding 46 Ų [REFS-3 Evidence Item 1]. Researchers should compare the furan-3-yl compound with its furan-2-yl regioisomer if intracellular target access is hypothesized to be rate-limiting for observed potency.

Chiral Intermediate for Asymmetric Synthesis of Biologically Active Furan Derivatives

The secondary alcohol functionality adjacent to both the furan and 4-propylphenyl groups provides a chiral center amenable to enantioselective synthesis or enzymatic resolution. The compound can serve as a versatile intermediate for esterification, oxidation to the corresponding ketone, or nucleophilic substitution reactions . Procurement at ≥97% purity from suppliers such as Fluorochem and MolCore supports its use as a building block in fragment-based drug discovery libraries or in the synthesis of 3-acyl-substituted furan derivatives with validated non-classical hydrogen bond donor properties [REFS-3 Evidence Item 3].

Intellectual Property Positioning and Freedom-to-Operate Analysis for Furan-Containing Kinase Inhibitors

Competitive intelligence and patent landscape analysis teams should utilize Furan-3-yl(4-propylphenyl)methanol as a representative scaffold to map the structural boundaries of the EP1939191A1 patent family claiming furan-3-yl derivatives as GSK-3β inhibitors [REFS-3 Evidence Item 4]. The compound's CAS registry number (1247457-70-0) and well-defined purity specifications from multiple suppliers facilitate its use as a commercially accessible reference standard for comparative patent analysis and IP landscaping exercises.

Quote Request

Request a Quote for Furan-3-yl(4-propylphenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.